

A Comprehensive Technical Guide to **tert-Butoxychlorodiphenylsilane** for Advanced Research

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Compound of Interest

Compound Name: **tert-Butoxychlorodiphenylsilane**

Cat. No.: **B093950**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, reactivity, and handling of **tert-Butoxychlorodiphenylsilane**. Designed for professionals in research and development, this document consolidates critical data, detailed experimental protocols, and key visualizations to support its application in complex organic synthesis.

Core Chemical and Physical Properties

tert-Butoxychlorodiphenylsilane is a silylating agent widely utilized in organic chemistry, primarily as a protecting group for hydroxyl functionalities. Its bulky tert-butoxy and diphenyl substituents confer specific stability and reactivity characteristics that are advantageous in multi-step syntheses.

Physicochemical Data

A compilation of the key physical and chemical properties of **tert-Butoxychlorodiphenylsilane** is presented in the table below. It is important to note that while a melting point of 285°C is reported in some literature, this value appears unusually high for a compound of this nature and should be treated with caution.^[1] Further verification is recommended.

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{19}ClOSi$	[2]
Molecular Weight	290.86 g/mol	[2]
CAS Number	17922-24-6	[2]
Appearance	Light yellow liquid	[3]
Boiling Point	130-135 °C @ 0.1 mmHg	[1]
Density	1.057 g/cm ³	[1]
Flash Point	56 °C	[1]
Solubility	Reacts with water. Soluble in many organic solvents.	
Melting Point	285 °C (literature, requires verification)	[1]

Synonyms: tert-butoxydiphenylsilyl chloride, chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane.

[\[2\]](#)

Reactivity and Stability

tert-Butoxychlorodiphenylsilane is a reactive compound, a characteristic that is central to its utility in chemical synthesis. Its primary mode of reactivity involves the nucleophilic substitution at the silicon atom, displacing the chloride.

Reactivity with Nucleophiles: The silicon-chlorine bond is highly susceptible to cleavage by nucleophiles. Alcohols, primary and secondary amines, and thiols readily react with **tert-Butoxychlorodiphenylsilane** in the presence of a base to form the corresponding silyl ethers, silylamines, and silyl thioethers. This reaction is the basis for its use as a protecting group.

Stability: The compound is sensitive to moisture and will readily hydrolyze to form the corresponding silanol and hydrochloric acid. Therefore, it must be handled under anhydrous conditions. The tert-butoxydiphenylsilyl (TBDPS) ether protecting group, once formed, is

notably stable to a wide range of reagents and conditions, including acidic and basic environments, making it a robust choice for complex synthetic routes.

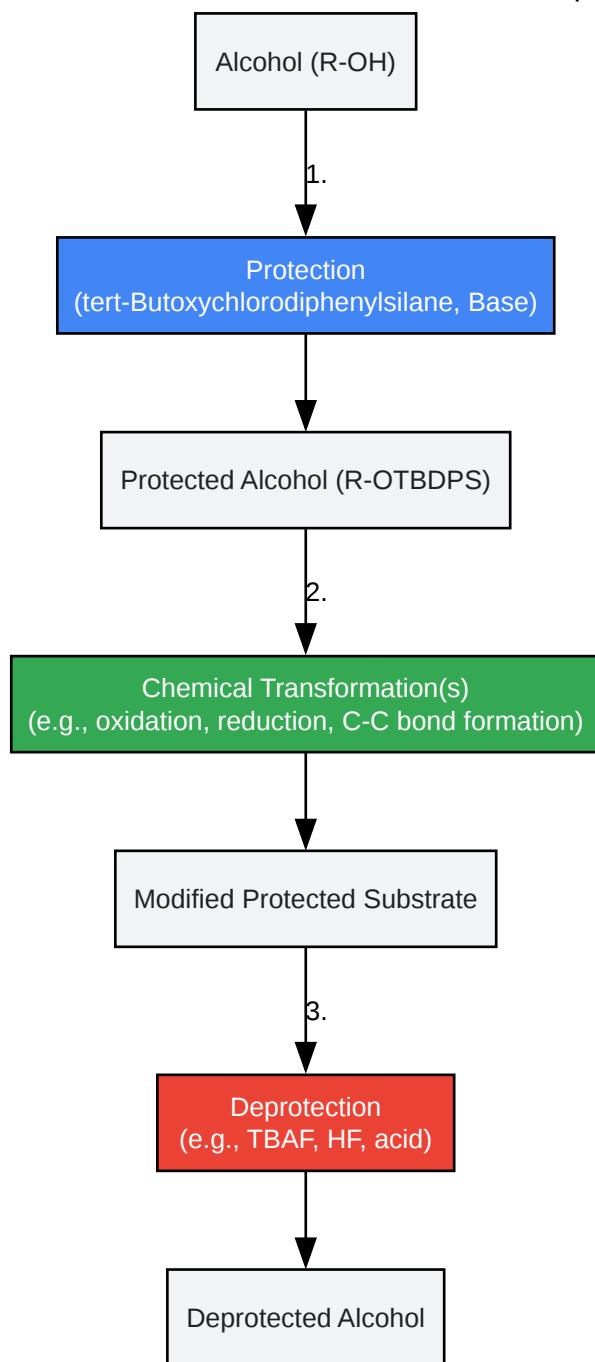
Application as a Protecting Group

The principal application of **tert-Butoxychlorodiphenylsilane** is in the protection of hydroxyl groups. The resulting tert-butoxydiphenylsilyl ether is stable under many reaction conditions, yet can be selectively removed when desired.

General Workflow for Protection and Deprotection

The use of **tert-Butoxychlorodiphenylsilane** as a protecting group typically follows a three-stage process: protection of the hydroxyl group, execution of desired chemical transformations on the protected substrate, and subsequent deprotection to reveal the original hydroxyl group.

General Workflow for Alcohol Protection and Deprotection

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Caption: General workflow for alcohol protection and deprotection.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the formation of a tert-butoxydiphenylsilyl ether from a primary alcohol.

Materials:

- Primary alcohol
- **tert-Butoxychlorodiphenylsilane** (1.1 - 1.5 equivalents)
- Imidazole (2.2 - 3.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Methanol (for quenching)
- Ethyl acetate
- 1 M Hydrochloric acid (aq.)
- Saturated sodium bicarbonate solution (aq.)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Toluene

Procedure:

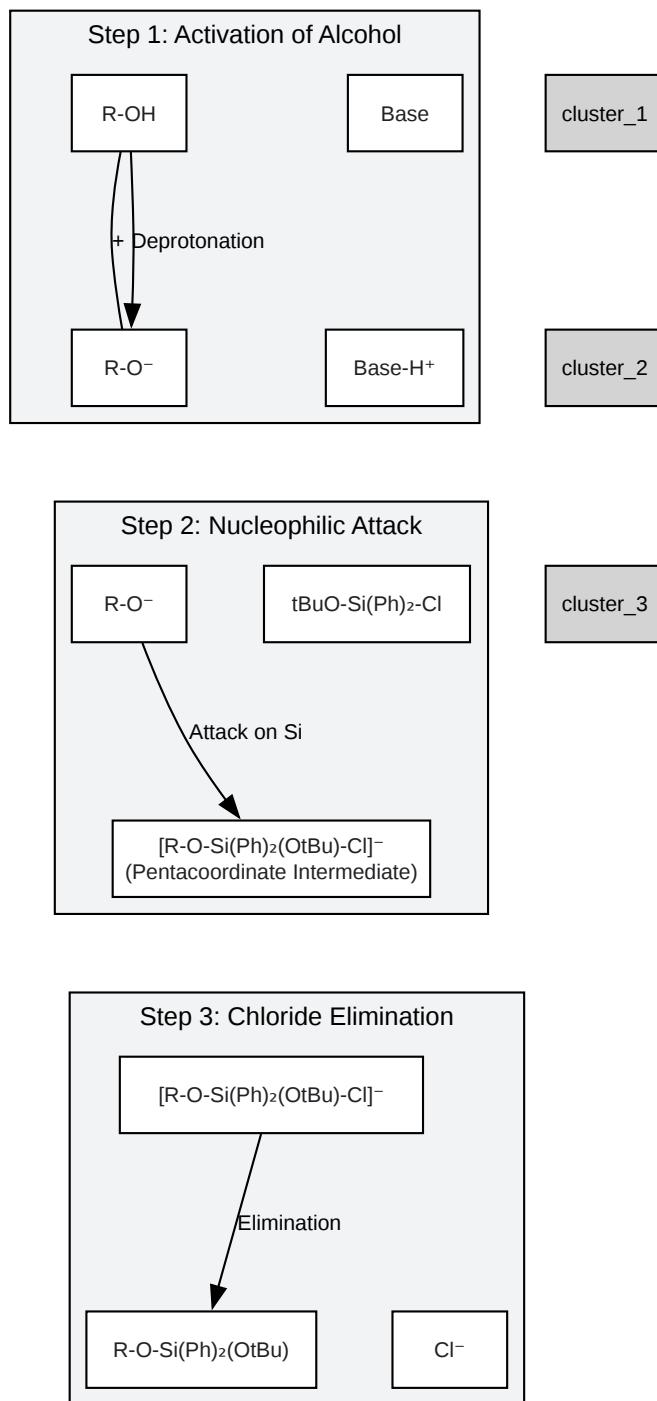
- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous DMF.

- To the stirred solution, add imidazole (2.2 - 3.0 equivalents) and **tert-Butoxychlorodiphenylsilane** (1.1 - 1.5 equivalents) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of anhydrous methanol.
- Remove the DMF by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in ethyl acetate and wash successively with 1 M HCl (aq.), water, saturated NaHCO₃ (aq.), and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired **tert-butoxydiphenylsilyl ether**.

Reaction Mechanism: Silylation of an Alcohol

The protection reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of **tert-Butoxychlorodiphenylsilane**. The base, typically imidazole, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Mechanism of Alcohol Silylation

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Caption: Reaction mechanism of alcohol silylation.

Protocol 2: Deprotection of a tert-Butoxydiphenylsilyl Ether

The cleavage of the silyl ether can be achieved under various conditions, with fluoride-mediated deprotection being one of the most common methods.

Materials:

- tert-Butoxydiphenylsilyl ether
- Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 equivalents)
- Anhydrous Tetrahydrofuran (THF)
- Saturated ammonium chloride solution (aq.)
- Ethyl acetate or Dichloromethane
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the tert-butoxydiphenylsilyl ether (1.0 equivalent) in anhydrous THF.
- To the stirred solution at room temperature, add the TBAF solution (1.1 - 1.5 equivalents).
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate or dichloromethane.
- Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Safety and Handling

tert-Butoxychlorodiphenylsilane is a corrosive and flammable liquid.^[1] It causes severe skin burns and eye damage.^[1] It reacts violently with water, releasing toxic gas. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).

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